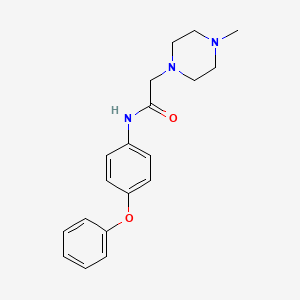

2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide

Beschreibung

2-(4-Methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a 4-methylpiperazine group and a 4-phenoxyphenyl aromatic moiety. The compound’s molecular formula is C₁₉H₂₃N₃O₂, with a molecular weight of 325.41 g/mol (calculated from ).

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-21-11-13-22(14-12-21)15-19(23)20-16-7-9-18(10-8-16)24-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIUZFIBTGAQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine under high temperature and pressure conditions.

Substitution with a methyl group: The piperazine ring is then methylated using methyl iodide or a similar methylating agent.

Formation of the acetamide group: This involves reacting the methylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine.

Attachment of the phenoxyphenyl moiety: The final step involves coupling the acetamide intermediate with 4-phenoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound exhibits various biological activities, which can be categorized into the following areas:

Neurological Applications

Research indicates that compounds similar to 2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide may act as modulators of neurotransmitter systems. Its structure suggests potential interactions with receptors involved in neurological disorders, including:

- Acetylcholinesterase Inhibition : This compound has been investigated for its ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. Inhibitors of this enzyme are valuable in treating conditions such as Alzheimer's disease .

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The presence of the piperazine moiety is believed to enhance its anticancer activity through multiple mechanisms, including:

- Induction of Apoptosis : Certain analogs have demonstrated the ability to induce programmed cell death in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, including:

- Gram-positive and Gram-negative Bacteria : Preliminary studies suggest effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL reported in some cases .

Case Studies

Several studies have documented the efficacy and application of 2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide in various therapeutic contexts.

Case Study 1: Acetylcholinesterase Inhibition

A series of synthesized compounds were evaluated for their capacity to inhibit acetylcholinesterase. The most active derivatives achieved IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Case Study 2: Anticancer Screening

In vitro studies conducted on various cancer cell lines revealed that certain derivatives of this compound significantly inhibited cell proliferation. For instance, compounds with similar structural features demonstrated IC50 values suggesting effective anticancer activity .

Case Study 3: Antimicrobial Efficacy

A study focused on synthesizing piperazine derivatives found that several compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa and Salmonella typhi. These findings highlight the potential of this compound in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12)

- Structure: Replaces the 4-phenoxyphenyl group with a 3-chlorophenyl ring.

- Properties : Molecular weight 360.29 g/mol (dihydrochloride salt), melting point (mp) 215–217°C .

- Activity: Exhibits anticonvulsant activity in preclinical models, with the chloro substituent enhancing electron-withdrawing effects compared to the phenoxy group in the target compound .

2-(4-Methoxyphenyl)-N-(4-phenylpiperazin-1-yl)acetamide

- Structure: Substitutes phenoxy with methoxy (4-OCH₃) on the phenyl ring.

- Properties : Molecular weight 325.41 g/mol , similar to the target compound.

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

- Structure : Features a 4-fluorophenyl group and a sulfonylpiperazine substituent.

- Properties : The sulfonyl group introduces strong electron-withdrawing effects, reducing basicity compared to the methylpiperazine in the target compound.

- Activity: Likely targets enzymes or receptors sensitive to sulfonamide groups, differing from the phenoxy-based compounds .

Analogues with Modified Piperazine Substituents

N-(4-Phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

- Structure : Replaces 4-methylpiperazine with 4-phenylpiperazine.

N-(4-Chlorobenzyl)-2-((4’-fluoro-3-((4-methylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-yl)oxy)acetamide (NUCC-0200590)

- Structure : Incorporates a biphenyl system with a fluoro substituent and a methylpiperazine side chain.

- Activity : Demonstrates efficacy in neuronal models, likely due to the extended aromatic system and fluorinated group improving blood-brain barrier penetration .

Analogues with Heterocyclic Modifications

N-(4-(4-Methylpiperazin-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (Compound 32)

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide (Compound 5j)

- Structure : Contains an imidazothiazole ring and pyridinyl-methylpiperazine group.

- Properties : Mp 118–120°C , molecular weight 480.99 g/mol .

- Activity: Potential anticancer or antiviral applications due to the imidazothiazole scaffold .

Comparative Data Table

Key Findings and Implications

- Aromatic Substituents: Chloro or methoxy groups on the phenyl ring modulate electron effects, impacting solubility and target binding. Phenoxy groups balance lipophilicity and hydrogen bonding .

- Piperazine Modifications : Phenylpiperazine enhances steric interactions, while sulfonyl groups alter electronic properties .

Biologische Aktivität

Overview

2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound characterized by a piperazine ring, an acetamide group, and a phenoxyphenyl moiety. Its molecular formula is with a molecular weight of 325.41 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound exhibits several notable chemical properties:

- Molecular Weight : 325.41 g/mol

- LogP : 3.197 (indicating moderate lipophilicity)

- Polar Surface Area : 37.34 Ų

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 1

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O2 |

| Molecular Weight | 325.41 g/mol |

| LogP | 3.197 |

| Polar Surface Area | 37.34 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of 2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide is primarily attributed to its ability to interact with various receptors and enzymes in the body. The specific molecular targets include neurotransmitter receptors, which are critical in modulating neurological functions. The compound's structure allows it to effectively bind to these targets, leading to significant biological effects.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. In a study evaluating various N-phenyl-acetamide derivatives, compounds similar to 2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide were tested in animal models for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results demonstrated that certain derivatives showed significant protective effects against seizures, suggesting potential therapeutic applications in epilepsy management .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can enhance neuronal survival and reduce apoptosis in models of neurodegenerative diseases. This activity may be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Studies and Experimental Findings

- Study on Anticonvulsant Activity : A series of experiments were conducted where various doses of the compound were administered to mice subjected to MES tests. The results indicated that at a dose of 100 mg/kg, significant protection was observed at both immediate (0.5 h) and delayed (4 h) time points, highlighting the compound's potential as an anticonvulsant agent .

- Neuroprotection in Cell Models : In another study focusing on neuroprotection, the compound was tested on mouse splenocytes exposed to conditions mimicking neurodegeneration. The results showed a substantial increase in cell viability at concentrations as low as 100 nM, suggesting its potential role as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution (for introducing the 4-methylpiperazine moiety) and acylation (to form the acetamide bond). Key steps include:

- Solvent Selection : Polar aprotic solvents like DMF or ethanol improve solubility and reaction rates .

- Catalysts : Acidic conditions (e.g., HCl or H₂SO₄) enhance acylation efficiency .

- Temperature Control : Maintaining 60–80°C minimizes side reactions during cyclization .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >90% purity. TLC monitoring at each step reduces incomplete reactions .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylpiperazine protons at δ 2.3–2.5 ppm; phenoxyphenyl aromatic protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₂N₃O₂ at m/z 324.1712) .

- HPLC : Quantifies purity (>95% required for pharmacological assays) using C18 columns and UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Strategies :

- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., receptor binding vs. cellular viability) to identify off-target effects .

- Structural Analog Comparison : Evaluate derivatives (e.g., halogen-substituted phenyl groups) to isolate pharmacophore contributions .

- Computational Modeling : Molecular docking (e.g., with serotonin or dopamine receptors) predicts binding affinities, validated via SPR (surface plasmon resonance) .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?

- Methodology :

- Receptor Binding Assays : Use radiolabeled ligands (³H or ¹²⁵I) to quantify affinity for GPCRs (e.g., 5-HT₆ or D₂ receptors) .

- Cellular Signaling Pathways : Measure cAMP/PKA or MAPK activation via ELISA in HEK293 cells transfected with target receptors .

- In Vivo Models : Test anticonvulsant activity in rodent seizure models (e.g., pentylenetetrazole-induced) with EEG monitoring .

Q. How can structural modifications enhance selectivity for neurological targets?

- Approaches :

- Bioisosteric Replacement : Substitute the phenoxyphenyl group with pyridinyl or thiophene to improve blood-brain barrier penetration .

- Steric Hindrance Adjustment : Introduce bulky substituents (e.g., tert-butyl) on the piperazine ring to reduce off-target binding .

- Metabolic Stability : Assess microsomal half-life (human liver microsomes) and introduce fluorine atoms to block CYP450-mediated degradation .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.